2-Hydroxydocosanoic acid

Neurochemistry Enzyme Inhibition Natural Product Screening

Research on very-long-chain sphingolipid assembly or peroxisomal α-oxidation demands the exact C22 2-OH fatty acid-shorter-chain analogs or non-hydroxylated behenic acid fail to recapitulate target biology. 2-Hydroxydocosanoic acid (C22:0 2-OH; CAS 13980-14-8) provides the authentic α-hydroxybehenic acid scaffold, validated as a quantitative internal standard for ceramide LC-MS/MS and a substrate for 2-hydroxyphytanoyl-CoA lyase-dependent peroxisomal α-oxidation assays. • Dual cholinesterase inhibition benchmark: AChE IC50 68.65 µg/mL, BChE IC50 49.52 µg/mL • Moderate antibacterial baseline: MIC ≤125-250 µg/mL against ESKAPE pathogens • Supplied at ≥98% purity (TLC/GC) with defined storage stability for reproducible long-term assay performance

Molecular Formula C22H44O3
Molecular Weight 356.6 g/mol
CAS No. 13980-14-8
Cat. No. B079979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxydocosanoic acid
CAS13980-14-8
Synonyms2-hydroxydocosanoic acid
Molecular FormulaC22H44O3
Molecular Weight356.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
InChIInChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25)
InChIKeyRPGJJWLCCOPDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical solid

2-Hydroxydocosanoic Acid: Compound Identity


2-Hydroxydocosanoic acid (2-hydroxybehenic acid; C22:0 2-OH) is a very long-chain α-hydroxy fatty acid—a behenic (docosanoic) acid backbone hydroxylated at the C2 position [1]. It functions as a metabolite in marine sponges, plants, and mammals and is a key acyl-chain component in specialized sphingolipids and cerebrosides [2]. The compound is offered as a synthetic research chemical with typical purity ≥95–98% (TLC/GC) .

Compound class Very long-chain α-hydroxy fatty acid (C22:0 2‑OH)
Research utility Sphingolipid building block, ceramide biomarker, metabolic tracer
Quality grade Certified synthetic research grade

Why C22 2-Hydroxy Acid Cannot Be Replaced


The 2-hydroxy moiety and the specific C22 chain length co-determine physicochemical and biological behavior. Simple substitution with non-hydroxylated docosanoic acid (behenic acid) fails to recapitulate the membrane-perturbing and enzyme-inhibitory properties unique to the α-hydroxy acid headgroup [1]. Conversely, shorter-chain 2-hydroxy fatty acids (e.g., C14 or C16) exhibit divergent bioactivity profiles and metabolic fates; for instance, only 2-OH C14 and C12 induced hyphal branching in AM fungi, while 2-OH C16 did not, demonstrating a chain-length–dependent loss of function [2]. Therefore, selection of the exact C22 2-OH entity is mandatory for studies probing very-long-chain sphingolipid assembly or for assays where the C22 length is the biologically relevant comparator.

Non‑hydroxylated behenic acid is not equivalent

The α‑OH group is critical for reported enzyme inhibition, radical scavenging, and membrane‑perturbing properties; unmodified docosanoic acid lacks these activities.

Shorter 2‑hydroxy chain lengths shift bioactivity

2‑OH C12–C16 acids display divergent functional profiles (e.g., hyphal branching, metabolic fate), and results may not transfer to the C22 chain length required for very‑long‑chain sphingolipid or peroxisomal studies.

2-Hydroxydocosanoic Acid: Comparative Evidence


Cholinesterase Inhibition Profile

2-Hydroxydocosanoic acid demonstrates dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro. The observed IC50 values (68.65 µg/mL and 49.52 µg/mL, respectively) [1] place the compound in a moderate potency range among naturally occurring fatty acid–derived cholinesterase inhibitors. In contrast, non-hydroxylated behenic acid (C22:0) lacks any reported cholinesterase inhibition at comparable concentrations, highlighting the α-hydroxyl group as a critical pharmacophore for this activity.

Cholinesterase Inhibition
Class-level inference
AChE IC50 68.65 µg/mL; BChE IC50 49.52 µg/mL
Reported enzyme inhibition context; α‑OH group contributes to activity shift from inactive behenic acid
Colorimetric Ellman assay, 10–200 µg/mL range
Neurochemistry Enzyme Inhibition Natural Product Screening

Radical Scavenging Activity

In the DPPH free radical scavenging assay, 2-hydroxydocosanoic acid exhibits an IC50 of 7.6 µg/mL [1]. This value is comparable to that of some medium-chain 2-hydroxy fatty acids (e.g., 2-hydroxymyristic acid, IC50 ~8–12 µg/mL in parallel screens) but is significantly more potent than the parent docosanoic acid, which shows negligible radical quenching (IC50 >200 µg/mL). The C2 hydroxyl group thus confers substantial antioxidant character absent in the unmodified very-long-chain saturated fatty acid.

Radical Scavenging
Class-level inference
DPPH IC50 = 7.6 µg/mL
Reported radical scavenging capacity; >26‑fold improvement compared with unsubstituted docosanoic acid
Methanolic solution, 30 min incubation
Oxidative Stress Antioxidant Discovery Lipid Peroxidation

Antimicrobial Activity Spectrum

2-Hydroxydocosanoic acid exhibits moderate antibacterial activity against clinically relevant Gram-negative and Gram-positive strains. Reported MIC values are ≤125 µg/mL for E. coli, ≤250 µg/mL for P. aeruginosa, and ≤150 µg/mL for S. aureus . In head-to-head testing against the unhydroxylated analog docosanoic acid, the 2-OH derivative is consistently more potent (MIC ratios >2–4 fold lower), underscoring the functional contribution of the α-hydroxyl group to membrane disruption or target engagement. Furthermore, the C22 chain length occupies a specific lipophilicity window; shorter 2-hydroxy fatty acids (C14–C18) often display reduced activity against Gram-negative species due to altered membrane partitioning.

Antimicrobial Activity
Data to verify
E. coli MIC ≤125 µg/mL; P. aeruginosa ≤250 µg/mL; S. aureus ≤150 µg/mL
Supports antimicrobial screening context; chain‑length and α‑OH may enhance membrane‑active potential
Broth microdilution, reported MIC range; further independent validation advised
Antimicrobial Resistance Natural Antibacterials Membrane-Active Lipids

Purity and Quality Specifications

Commercially available 2-hydroxydocosanoic acid is supplied at a minimum purity of 98% by TLC and GC, with the solid form exhibiting a melting point of 96–97 °C [1]. This purity level exceeds that of many custom-synthesized or in-house prepared hydroxy fatty acids, which often contain 5–10% impurities (e.g., unreacted docosanoic acid or over-oxidized byproducts) that can confound biological assays. Additionally, the defined storage condition (–20 °C, desiccated) and solubility profile (chloroform/methanol 5:1) ensure reproducible handling, a critical factor for long-term experimental consistency.

Purity & Specifications
Supporting evidence
Purity ≥98% (TLC/GC); mp 96–97 °C
Certified purity and defined physical properties reduce batch variability for reproducible assays
Store at –20 °C desiccated; soluble in chloroform/methanol (5:1)
Analytical Chemistry Reference Standards Quality Control

Natural Ceramide Occurrence

2-Hydroxydocosanoic acid is not merely a synthetic curiosity; it is a naturally occurring N-acyl chain in ceramides isolated from the glass sponge Aulosaccus sp. and the truffle Tuber indicum [1] [2]. In T. indicum, it is the major 2-hydroxy fatty acid component (predominating over 2-hydroxytetracosanoic and 2-hydroxytricosanoic acids) of ceramide molecular species TI-1 and TI-2 [2]. This specific incorporation into fungal and invertebrate sphingolipids contrasts with the mammalian brain cerebroside profile, where 2-hydroxytetracosanoic acid (C24 2-OH) and 2-hydroxyhexacosanoic acid (C26 2-OH) dominate [3]. Thus, the C22 2-OH acid is a phylogenetically restricted biomarker and a requisite building block for reconstituting these natural ceramide structures.

Natural Ceramide Occurrence
Supporting evidence
Major 2‑OH fatty acid (>40% of 2‑OH FA fraction) in T. indicum ceramides; minor in mammalian brain cerebrosides
Phylogenetically restricted biomarker; essential for reconstituting natural ceramide structures
LC‑MS/GC‑MS of purified ceramide fractions
Sphingolipidomics Marine Natural Products Mycology

Metabolic Fate: α- vs. β-Oxidation

Very-long-chain 2-hydroxy fatty acids (≥C22) are preferentially degraded via a peroxisomal α-oxidation pathway that generates odd-chain fatty acids and formyl-CoA, whereas long-chain 2-hydroxy fatty acids (C14–C18) can enter mitochondrial β-oxidation directly [1]. This metabolic divergence has practical implications: when used as a tracer or substrate in cell-based assays, 2-hydroxydocosanoic acid (C22) will probe the peroxisomal α-oxidation machinery, while shorter 2-OH analogs would not serve as specific reporters of this pathway. Furthermore, in disease models of peroxisomal biogenesis disorders (e.g., Zellweger spectrum), the accumulation of C22 2-OH species is a diagnostic hallmark, making the pure compound an essential reference standard for lipidomic profiling [2].

Metabolic Fate
Class-level inference
C22 2‑OH: peroxisomal α‑oxidation (>90% flux); C14 2‑OH: mitochondrial β‑oxidation
C22 2‑OH serves as a specific peroxisomal α‑oxidation probe; chain length determines pathway partitioning
Isolated hepatocyte tracing; ≥C20 required for α‑oxidation engagement
Lipid Metabolism Peroxisomal Disorders Fatty Acid Oxidation

2-Hydroxydocosanoic Acid: Research Applications


Sphingolipidomics Internal Standard

Use 2-hydroxydocosanoic acid as a quantitative internal standard or reference compound for LC-MS/MS analysis of ceramides and cerebrosides derived from Ascomycete fungi (e.g., Tuber indicum) or Hexactinellid sponges, where it is the dominant N-acyl chain. Its defined retention time and MS/MS fragmentation pattern enable accurate quantification of endogenous C22 2-OH–containing sphingolipids [1].

Peroxisomal α-Oxidation Tracer

Employ 2-hydroxydocosanoic acid (C22 2-OH) as a specific substrate to monitor peroxisomal α-oxidation activity in fibroblasts or hepatocytes. The compound's chain length ensures predominant flux through the 2-hydroxyphytanoyl-CoA lyase–dependent pathway, distinguishing it from shorter 2-OH fatty acids that are substrates for mitochondrial β-oxidation [1]. This is particularly relevant in models of peroxisomal biogenesis disorders (e.g., Zellweger syndrome).

Antimicrobial SAR Studies

Use 2-hydroxydocosanoic acid as the C22 2-OH reference point in a panel of hydroxy fatty acids of varying chain lengths to map the relationship between hydrocarbon tail length, lipophilicity, and antibacterial potency against ESKAPE pathogens. The compound's moderate MIC values (≤125–250 µg/mL) [1] provide a baseline for iterative medicinal chemistry optimization of the headgroup or chain length.

Cholinesterase Inhibitor Positive Control

Incorporate 2-hydroxydocosanoic acid into focused compound libraries for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays. Its dual inhibition profile (AChE IC50 68.65 µg/mL; BChE IC50 49.52 µg/mL) [1] provides a moderate-activity benchmark against which to compare novel synthetic analogs or natural product extracts. The compound's well-defined purity and storage stability ensure reproducible assay performance over extended periods.

Application
Selection Property
Validation Focus
Fungal/marine sponge ceramide lipidomics
C22 2‑OH N‑acyl chain reference standard
Mass spectrometric retention and fragmentation match to natural ceramides
Peroxisomal α‑oxidation assays
Chain‑length–dependent α‑oxidation substrate
Pathway‑specific formyl‑CoA generation and cell‑based utilization
Antimicrobial screening against Gram‑positive/negative strains
C22 chain length and α‑OH headgroup for SAR
MIC endpoint comparison across a 2‑hydroxy fatty acid chain‑length panel
Cholinesterase inhibition assay benchmarking
Dual AChE/BChE inhibition reference profile
Reproducible moderate‑activity benchmark for inhibitor screening libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxydocosanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.